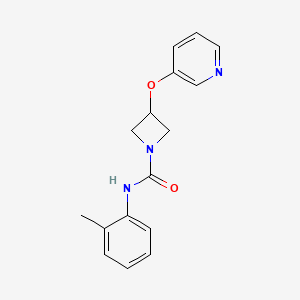

![molecular formula C16H14N4OS B6430239 4-methyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide CAS No. 2034317-50-3](/img/structure/B6430239.png)

4-methyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-methyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide” is a novel substituted derivative that has been designed and synthesized for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Molecular Structure Analysis

The molecular structure of this compound is complex and involves various functional groups. The exact structure is not detailed in the available literature .Applications De Recherche Scientifique

MTPT has been studied for its potential applications in scientific research. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. In addition, MTPT has been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. MTPT has also been studied for its potential use as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. Finally, MTPT has been studied for its potential use in the synthesis of various organic compounds.

Mécanisme D'action

Target of Action

The primary target of this compound is the Abelson tyrosine kinase domain . This domain is characteristic of a gene that plays a crucial role in the development of chronic myelogenic leukemia .

Mode of Action

The compound binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, which are enzymes responsible for the activation of many proteins by signal transduction cascades .

Biochemical Pathways

The inhibition of tyrosine kinases disrupts the signal transduction cascades that they are involved in . This disruption affects various biochemical pathways, leading to a decrease in the proliferation of leukemia cells .

Pharmacokinetics

It’s important to note that the compound’s bioavailability, half-life, and clearance rate can significantly impact its therapeutic efficacy .

Result of Action

The result of the compound’s action is the inhibition of the proliferation of leukemia cells . This leads to a decrease in the progression of chronic myelogenic leukemia .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or drugs can lead to drug-drug interactions, potentially affecting the compound’s efficacy and safety .

Avantages Et Limitations Des Expériences En Laboratoire

MTPT has a number of advantages and limitations for use in laboratory experiments. One advantage is that MTPT is relatively stable and can be stored for long periods of time without degradation. In addition, MTPT is relatively non-toxic and does not cause significant side effects when used in laboratory experiments. However, MTPT is relatively expensive and can be difficult to synthesize in large quantities.

Orientations Futures

The potential applications of MTPT are still being explored. In the future, MTPT could be used to develop new inhibitors of enzymes and proteins, as well as new organic compounds for use in laboratory experiments. In addition, MTPT could be used to develop new drugs for the treatment of various diseases and conditions. Finally, MTPT could be used to develop new materials for use in various industrial and commercial processes.

Méthodes De Synthèse

MTPT can be synthesized by a number of methods. The most common synthesis method involves the reaction of pyridine and pyrazine with thiophene-2-carboxylic acid in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of MTPT and its isomer, 4-methyl-N-{[3-(pyridin-2-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide. This mixture can then be separated using column chromatography.

Safety and Hazards

Propriétés

IUPAC Name |

4-methyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c1-11-7-14(22-10-11)16(21)20-9-13-15(19-6-5-18-13)12-3-2-4-17-8-12/h2-8,10H,9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGWQWPRNPQRBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-amine](/img/structure/B6430188.png)

![4-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B6430189.png)

![1-{[2,4'-bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea](/img/structure/B6430210.png)

![2-[(4-fluorophenyl)sulfanyl]-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6430218.png)

![1-[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B6430226.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide](/img/structure/B6430234.png)

![(2E)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B6430237.png)

![4-[3-(3-methylthiophen-2-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430245.png)

![4-[3-(naphthalen-1-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430252.png)

![1-(2-{4-[(E)-2-[4-(2-{[3-({4-[(3-aminopropyl)amino]butyl}amino)propyl]amino}ethoxy)phenyl]diazen-1-yl]phenoxy}ethyl)-2,5-dihydro-1H-pyrrole-2,5-dione; tetrakis(trifluoroacetic acid)](/img/structure/B6430264.png)

![N,N-dimethyl-4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]aniline](/img/structure/B6430266.png)